molecular formula C19H30BNO5S B14089516 tert-Butyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl)morpholine-4-carboxylate

tert-Butyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl)morpholine-4-carboxylate

Cat. No.: B14089516
M. Wt: 395.3 g/mol
InChI Key: UVFQBZJUPBYWJH-UHFFFAOYSA-N
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Description

Tert-Butyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl)morpholine-4-carboxylate is a complex organic compound that features a morpholine ring, a thiophene ring, and a dioxaborolane group

Preparation Methods

The synthesis of tert-Butyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl)morpholine-4-carboxylate typically involves multiple steps. One common method starts with the preparation of the thiophene ring, which is then functionalized with the dioxaborolane group. The morpholine ring is introduced in the final steps of the synthesis. The reaction conditions often involve the use of palladium catalysts and specific solvents to facilitate the coupling reactions .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

Tert-Butyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl)morpholine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl)morpholine-4-carboxylate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The dioxaborolane group, in particular, is known for its ability to form stable complexes with other molecules, facilitating reactions such as the Suzuki-Miyaura coupling. The morpholine ring can interact with biological targets, potentially affecting molecular pathways involved in disease processes .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of tert-Butyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl)morpholine-4-carboxylate lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications in various fields.

Properties

Molecular Formula

C19H30BNO5S

Molecular Weight

395.3 g/mol

IUPAC Name

tert-butyl 2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]morpholine-4-carboxylate

InChI

InChI=1S/C19H30BNO5S/c1-17(2,3)24-16(22)21-8-9-23-14(11-21)13-10-15(27-12-13)20-25-18(4,5)19(6,7)26-20/h10,12,14H,8-9,11H2,1-7H3

InChI Key

UVFQBZJUPBYWJH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)C3CN(CCO3)C(=O)OC(C)(C)C

Origin of Product

United States

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